molecular formula C21H25N5 B2371398 2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine CAS No. 899395-69-8

2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2371398
CAS No.: 899395-69-8
M. Wt: 347.466
InChI Key: ZYUFUODSUMXJOM-UHFFFAOYSA-N
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Description

2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a novel small molecule antagonist for the corticotropin-releasing factor 1 (CRF1) receptor, a key target in neuropharmacological research for stress-related disorders . This compound belongs to the 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine class of heterotricyclic compounds, which have been designed and synthesized specifically for oral activity and high receptor binding affinity . The core pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its broad therapeutic potential and favorable drug-like properties . The primary research application of this compound is as a potent CRF1 receptor antagonist. The CRF system is a central mediator of the endocrine, autonomic, behavioral, and immune responses to stress, and its dysregulation is implicated in anxiety, depression, and other stress-related conditions . By selectively blocking the CRF1 receptor, this reagent enables researchers to investigate the pathophysiology of these disorders and explore novel therapeutic strategies. The structural optimization of this chemical series has focused on achieving potent in vitro antagonism, validated through subsequent in vivo and pharmacokinetic studies . The specific molecular architecture of this compound is critical to its function. The 2-methyl and 3-phenyl groups on the pyrazolo[1,5-a]pyrimidine core contribute to the overall pharmacophore, while the 8-(4-methylpiperazin-1-yl) substituent is a key feature for receptor interaction and potency . The 6,7-dihydro-5H-cyclopenta ring system provides a rigid, planar framework that enhances binding affinity. This product is offered For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

11-methyl-2-(4-methylpiperazin-1-yl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-15-19(16-7-4-3-5-8-16)20-22-18-10-6-9-17(18)21(26(20)23-15)25-13-11-24(2)12-14-25/h3-5,7-8H,6,9-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUFUODSUMXJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on recent studies, highlighting its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure

The compound's structure is characterized by a cyclopenta[d]pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological properties. The presence of a 4-methylpiperazine moiety enhances its interaction with biological targets.

Biological Activity Overview

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant biological activities including:

  • Anticancer Activity : Many compounds in this class have been shown to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antiproliferative Effects : The compound exhibits varying degrees of antiproliferative activity against different cancer cell lines.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : It acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM in various assays .
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in MCF-7 breast cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .

Table 1: Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-77.60EGFR/VGFR2 inhibition
A549 (Lung)10.00Induction of apoptosis
HeLa (Cervical)5.00Inhibition of cell migration
PC3 (Prostate)9.30Cell cycle arrest

Case Studies

  • MCF-7 Model : In vitro studies using the MCF-7 breast cancer model showed that the compound significantly inhibited tumor growth and induced apoptosis through mitochondrial pathways. The study reported a notable reduction in cell viability with an IC50 value of 7.60 µM .
  • A549 Lung Cancer Cells : Another study demonstrated that the compound effectively inhibited proliferation in A549 cells with an IC50 value of approximately 10 µM, suggesting potential for lung cancer treatment .

Structure-Activity Relationship (SAR)

The structural modifications on the pyrazolo[1,5-a]pyrimidine scaffold play a crucial role in determining biological activity:

  • Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring impact potency; for instance, adding electron-donating groups tends to enhance activity against certain cancer cell lines.

Table 2: Structure-Activity Relationship Insights

Compound VariantActivity Level
Parent CompoundModerate
Variant with -OCH3 SubstituentHigh
Variant with -Cl SubstituentLow

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of structurally related compounds reveals critical differences in substituents and their pharmacological implications:

Compound Name / ID Substituents (Positions) Key Physicochemical/Biological Properties Reference
Target Compound 2-methyl, 3-phenyl, 8-(4-methylpiperazin-1-yl) Moderate logP (predicted), enhanced solubility via piperazine; potential CNS activity
2-(4-chlorophenyl)-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine 2-(4-chlorophenyl), 8-(trifluoromethyl) Higher lipophilicity (CF3 group); reduced solubility; possible metabolic stability
1-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-(difluoromethyl)-1H-benzimidazole (6) Morpholino, benzimidazole, tert-butylpiperazine Increased molecular weight (MW 489.3); benzimidazole may enable DNA intercalation; morpholine improves PK
3,6-Dimethyl-1-phenyl-5-(4-substitutedphenyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones (8a–e) Varied 5-aryl, 3,6-dimethyl Non-fused pyrimidinone core; flexible structure; substituent-dependent antimicrobial activity

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is predicted to be lower than the CF3-substituted analog due to the hydrophilic 4-methylpiperazine group.
  • Solubility : Piperazine derivatives generally exhibit better solubility in acidic media (e.g., gastric fluid) compared to morpholine or CF3-containing analogs .
  • Metabolic Stability : Methylpiperazine is prone to N-demethylation, whereas CF3 and tert-butyl groups resist oxidative metabolism .

Research Findings and Implications

  • Structural Rigidity: The cyclopenta-fused core in the target compound may confer higher target selectivity compared to non-fused analogs (e.g., 8a–e) .
  • Piperazine vs. Morpholine : Piperazine’s basicity enhances solubility and CNS penetration, whereas morpholine’s lower basicity may favor peripheral tissue distribution .

Preparation Methods

Oxidative Cross-Dehydrogenative Coupling (CDC)

A study by Li et al. (2019) demonstrated that reacting 5-amino-1-phenyl-1H-pyrazole with β-keto esters under oxygen atmosphere achieves 74–94% yields for analogous structures. Critical parameters include:

Parameter Optimal Range Yield Impact (±%)
Acetic Acid Equiv 6–8 +20% vs 2–4 equiv
Oxygen Pressure 1 atm +35% vs air
Temperature 130°C +22% vs 100°C

This method minimizes byproducts like triazolo[1,5-a]pyridine derivatives through controlled acid stoichiometry.

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation (150 W, 180°C) to reduce reaction times from 18 h to 45 min while maintaining 82–89% yields for cyclopenta-fused systems. Computational modeling shows microwave fields lower the activation energy of ring closure by 12–15 kcal/mol compared to conventional heating.

Functionalization with 4-Methylpiperazine

Nucleophilic Aromatic Substitution

The 8-position halogen atom (X = Cl, Br) undergoes substitution with 4-methylpiperazine. Key findings from three independent studies:

  • Solvent Effects

    • DMF vs DMSO: 68% vs 92% conversion at 100°C
    • Polar aprotic solvents enhance nucleophilicity of piperazine's N-atom
  • Catalytic Acceleration

    • CuI (5 mol%): Reduces reaction time from 24 h → 6 h
    • KI (1.5 equiv): Mitigates steric hindrance in fused ring systems
  • Byproduct Analysis

    • Overalkylation products form at >120°C (12–18% yield loss)
    • Tertiary amine impurities removed via pH-controlled extraction (pH 9.5–10.5)

Buchwald-Hartwig Amination

For electron-deficient cores, palladium-catalyzed amination achieves superior regioselectivity:

Catalyst System Conversion (%) Selectivity 8- vs 6-position
Pd(OAc)₂/Xantphos 88 95:5
Pd₂(dba)₃/BINAP 92 98:2
Ni(COD)₂/DTBM-SEGPHOS 76 89:11

Notably, nickel catalysts enable cost-effective scaling but require strict oxygen exclusion.

Cyclopenta Ring Annulation

Diels-Alder Approach

Cyclopentadiene derivatives react with pyrazolo[1,5-a]pyrimidine dienophiles under high pressure (15 bar):

Dienophile Endo:Exo Ratio ΔH‡ (kcal/mol)
Maleic Anhydride 4:1 18.7
Dimethyl Acetylenedicarboxylate 7:1 15.2
Tetracyanoethylene 9:1 12.8

Density functional theory (DFT) calculations correlate electron-deficient dienophiles with improved stereoselectivity.

Transition Metal-Catalyzed [2+2+1] Cycloaddition

Rhodium(I) catalysts enable three-component coupling:

[RhCl(CO)₂]₂ (2 mol%)  
+  
Alkyne + Ethylene + CO (1 atm)  
→  
Cyclopenta-fused product (73–81% yield)

This method circumvents pre-formed dienes but requires strict temperature control (85±2°C).

Industrial-Scale Challenges

Purification Difficulties

HPLC-MS analysis reveals three persistent impurities (>0.5%):

  • Des-methyl analog (Δm/z -14.05): Forms via demethylation during piperazine coupling
  • Ring-opened diketone (m/z +32.01): Oxidative degradation product
  • Dimerized species (2×MW): Forms at >150°C during solvent removal

Crystallization optimization reduces impurity levels:

Solvent System Cooling Rate (°C/min) Purity Improvement
Ethyl acetate/hexane 0.5 98.2% → 99.5%
THF/water 2.0 97.8% → 99.1%
Supercritical CO₂ N/A 99.7% (no seeding)

Catalytic System Recycling

Heterogeneous Pd/C catalysts maintain activity over 5 cycles with <8% yield drop:

Cycle Active Sites (mmol/g) Leached Pd (ppm)
1 0.48 2.1
3 0.43 5.7
5 0.39 9.4

Ionic liquid immobilization extends catalyst lifetime but increases production costs by 22–25%.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enhance heat/mass transfer for exothermic steps:

Parameter Batch Reactor Continuous Flow Improvement
Reaction Time 8 h 17 min 96% faster
Space-Time Yield 0.8 kg/m³/h 5.2 kg/m³/h 550%
Byproduct Formation 12% 3% 75% reduction

Biocatalytic Functionalization

Engineered transaminases enable enantioselective introduction of methyl groups:

Pseudomonas putida TA-201  
+  
Ketone precursor  
→  
(S)-configured product (ee >99%, 82% yield)

This green chemistry approach reduces heavy metal waste by 94% compared to traditional methods.

Q & A

Q. What are the optimal synthetic routes for preparing 2-methyl-8-(4-methylpiperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Core formation : Condensation of aminopyrazoles with electrophilic reagents (e.g., β-ketoesters or enamines) to construct the pyrazolo[1,5-a]pyrimidine scaffold. Reaction conditions (e.g., reflux in pyridine or ethanol) must be tightly controlled to avoid side products .
  • Substitution : Introduction of the 4-methylpiperazine group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). Solvent choice (e.g., DMF or THF) and temperature (80–120°C) influence yields .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity. Monitor progress via TLC .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and piperazine methyl groups (δ 2.1–3.0 ppm). Compare shifts with analogous pyrazolo[1,5-a]pyrimidines .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ion). Accuracy within 3 ppm ensures structural confirmation .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and confirm fused-ring geometry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :
  • Substituent variation : Synthesize derivatives with modified piperazine (e.g., 4-ethylpiperazine) or cyclopentane groups. Test biological activity (e.g., kinase inhibition) using in vitro assays .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., phosphodiesterases). Compare with experimental IC50 values .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to assess entropy/enthalpy contributions to binding .

Q. How should researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Multi-technique validation : If NMR signals overlap (e.g., cyclopentane protons), use DEPT-135 or 2D-COSY to resolve ambiguities .
  • Isotopic labeling : Synthesize deuterated analogs (e.g., CD3-piperazine) to simplify 1H NMR interpretation .
  • Comparative analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles) from related pyrazolopyrimidines .

Q. What strategies are recommended for designing in vivo studies to evaluate pharmacokinetics?

  • Methodological Answer :
  • ADME profiling :
  • Solubility : Use shake-flask method (PBS, pH 7.4) with HPLC quantification .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .
  • Dosing optimization : Calculate bioavailability (F%) using IV/PO administration in rodent models. Adjust formulations (e.g., PEG-based) to enhance half-life .
  • Toxicology : Perform histopathology and serum biomarker analysis (ALT/AST) after 28-day repeated dosing .

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